3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one
Description
Properties
IUPAC Name |
3-(3-aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O2/c1-5-7(10(11,12)13)18-9(17)16(5)8-6(14)3-2-4-15-8/h2-5,7H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAIMYWRLFFWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC(=O)N1C2=C(C=CC=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Pyridine Ring: The starting material is often a substituted pyridine, such as 3-aminopyridine. This can be synthesized through various methods, including the reaction of 3-cyanopyridine with ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Formation of the Oxazolidinone Ring: The oxazolidinone ring is typically formed through cyclization reactions involving amino alcohols and carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of these processes.
Chemical Reactions Analysis
Synthetic Routes and Key Precursors
The synthesis of this oxazolidinone derivative involves palladium-catalyzed cross-coupling and cyclization strategies.
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Trimethylstannyl Coupling : A trimethylstannyl oxazolidinone precursor reacts with halogenated pyridines via Stille coupling in the presence of Pd catalysts (e.g., Pd(0)/Pd(II)) to form the target compound .
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Halogenation : Iodination of intermediate phenyl rings using iodine monochloride (ICl) or iodine with silver trifluoroacetate (CF₃COOAg) facilitates subsequent coupling steps .
Table 1: Key Reaction Conditions for Precursor Synthesis
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Halogenation | ICl or I₂/CF₃COOAg, RT | Iodinated intermediate | 80–90% | |
| Stille Coupling | Pd catalyst, 90–120°C, DMF/dioxane | Oxazolidinone-pyridine hybrid | 65–75% |
Oxazolidinone Core
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Ring-Opening Reactions : The oxazolidinone ring undergoes nucleophilic attack at the carbonyl group. For example, hydrolysis under acidic/basic conditions yields amino alcohols .
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N-Arylation : Palladium-catalyzed coupling with aryl halides introduces substituents at the oxazolidinone nitrogen. Copper catalysts (e.g., BPMO ligand) enable room-temperature N-arylation with aryl iodides .
3-Aminopyridinyl Substituent
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Electrophilic Substitution : The electron-rich pyridine ring participates in regioselective electrophilic substitution. For instance, trifluoromethylation at the C-2 position occurs via dual activation with HF .
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Condensation Reactions : The amine group reacts with aldehydes or ketones to form imines, enabling cyclization into naphthyridine derivatives (e.g., via [4+2] cycloaddition) .
Trifluoromethyl Group
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Electronic Effects : The -CF₃ group deactivates the oxazolidinone ring toward electrophiles but stabilizes intermediates in radical reactions .
Palladium-Mediated Cross-Coupling
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Buchwald-Hartwig Amination : The pyridinyl amine undergoes coupling with aryl halides to form biaryl structures.
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Suzuki-Miyaura Coupling : Boronic acid derivatives react with halogenated oxazolidinones under Pd catalysis .
Table 2: Catalytic Reaction Examples
| Reaction Type | Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Arylation | Pd(OAc)₂/PPh₃ | Aryl bromide | 3-Aryl oxazolidinone | 85% | |
| Trifluoromethylation | Cu(I)/BPMO | Aryl iodide | C-2 Trifluoromethylated pyridine | 59% |
Radical and Photocatalytic Reactions
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Amidyl Radical Formation : Visible-light photocatalysis generates amidyl radicals from carbamates, enabling intramolecular C(sp³)-H amination to form bicyclic oxazolidinones .
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Electrochemical Carboxylation : CO₂ incorporation under electrochemical conditions preserves alkene functionality while forming oxazolidinones .
Stability and Functionalization Challenges
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Acid Sensitivity : The oxazolidinone ring is prone to hydrolysis under strong acidic conditions.
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Regioselectivity : Competing reactivity between the oxazolidinone carbonyl and pyridinyl amine necessitates careful control of reaction conditions .
Recent Advances (2020–2025)
Scientific Research Applications
Overview
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a heterocyclic compound notable for its diverse applications in chemistry, biology, and medicine. Its unique structural features, including a trifluoromethyl group and an oxazolidinone ring, contribute to its potential in various research domains.
Chemical Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridine Ring : Starting from substituted pyridines.
- Introduction of the Trifluoromethyl Group : Achieved through nucleophilic substitution reactions.
- Formation of the Oxazolidinone Ring : Involves cyclization reactions with amino alcohols and carbonyl compounds under specific conditions.
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex molecular structures, allowing chemists to explore new chemical reactions and develop novel materials.
- Reactivity Studies : Its unique functional groups enable investigations into reaction mechanisms and the development of new synthetic methodologies.
Biological Research
- Enzyme Mechanism Probes : This compound can be utilized to study enzyme kinetics and mechanisms, particularly in relation to drug design .
- Ligand Development : It may act as a ligand in the creation of new pharmaceuticals, enhancing binding affinity due to the trifluoromethyl group.
Medical Applications
- Antibacterial Activity : Recent studies have evaluated derivatives of oxazolidinones for their antibacterial properties against gram-positive bacteria, indicating that similar compounds could be developed for therapeutic use .
- Potential Anticancer Properties : Research has shown that certain oxazolidinone derivatives exhibit cytotoxic effects on cancer cell lines, suggesting that this compound might contribute to anticancer drug development .
Industrial Applications
- Agrochemicals : The compound's unique properties make it suitable for developing agrochemicals that require specific activity profiles.
- Polymer Production : Its chemical structure allows for incorporation into polymers, enhancing material properties such as durability and resistance to degradation.
Case Studies
- Antibacterial Evaluation :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the oxazolidinone ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Table 1: Structural Features of Key Analogues
Key Observations :
- Stereochemistry : Anacetrapib’s (4S,5R) configuration is critical for its biological activity, whereas the target compound’s stereochemical details are unspecified in available data .
Pharmacological and Functional Comparisons
Antihyperlipidaemic Activity (vs. Anacetrapib)
Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor, leverages its bis(trifluoromethyl)phenyl and biphenyl groups for target binding . The target compound lacks these extended aromatic systems, suggesting divergent mechanisms. Its aminopyridine group may instead favor interactions with kinases or receptors involving polar residues.
Antibacterial Activity (vs. Linezolid-like Derivatives)
The antibacterial (5R)-hydroxymethyl oxazolidinone () shares the core structure but replaces trifluoromethyl with a polar hydroxymethyl group, enhancing solubility for systemic distribution. The target compound’s trifluoromethyl group could limit bioavailability but improve CNS penetration if repurposed .
Physicochemical Properties
Table 2: Property Comparison
Research and Development Insights
- Anacetrapib: Advanced to clinical trials as a CETP inhibitor but faced setbacks due to efficacy/safety concerns, highlighting the oxazolidinone scaffold’s versatility but also its sensitivity to substituent design .
- Antibacterial Oxazolidinones: Success of derivatives like linezolid underscores the importance of balancing lipophilicity (e.g., trifluoromethyl) with polar groups (e.g., hydroxymethyl) for target engagement and pharmacokinetics .
Biological Activity
3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique oxazolidinone structure and potential biological activities. With the molecular formula and a molecular weight of 247.17 g/mol, this compound features a trifluoromethyl group that enhances its chemical reactivity and biological profile. This article reviews the biological activity of this compound, focusing on its applications, mechanisms, and related research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an oxazolidinone ring, which is known for its applications as a chiral auxiliary and protective group in organic synthesis. The trifluoromethyl group contributes to the compound's reactivity, making it a versatile building block in pharmaceutical development.
Antimicrobial Activity
Recent studies have highlighted the potential of this compound in combating Mycobacterium tuberculosis. A series of derivatives were synthesized and tested against this pathogen, with some exhibiting significant activity. The 50% inhibitory concentrations (IC50) for effective compounds ranged from 1.35 to 2.18 μM, indicating strong antimicrobial potential against tuberculosis .
Anti-fibrotic Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6). Several derivatives showed better anti-fibrotic activities than established drugs like Pirfenidone, suggesting a promising avenue for therapeutic development in liver fibrosis .
While specific mechanisms of action for this compound remain largely unexplored, the oxazolidinone framework allows various chemical transformations. The trifluoromethyl group may facilitate nucleophilic substitutions and other transformations that enhance biological activity .
Comparative Analysis with Related Compounds
A comparative analysis of structurally similar compounds reveals unique features that may influence their biological profiles:
| Compound Name | Structure | Key Features |
|---|---|---|
| 3-Methyl-2-oxazolidone | C4H7NO2 | Simpler oxazolidinone; used in organic syntheses. |
| 5-Trifluoromethylimidazo[1,2-a]pyridine | C9H7F3N4 | Contains an imidazole ring; known for biological activity against pathogens. |
| 5-(Trifluoromethyl)-1,3-thiazole | C5H4F3N | Features a thiazole ring; utilized in medicinal chemistry for bioactive properties. |
This table illustrates how the trifluoromethyl substitution in this compound may enhance its reactivity and biological profile compared to its analogs .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their mechanisms:
- Antitubercular Activity : A study synthesized various substituted-N-benzamide derivatives evaluated against Mycobacterium tuberculosis. Among them, several derivatives showed significant antitubercular activity with IC50 values comparable to those observed for this compound .
- Anti-fibrotic Studies : Research into novel pyrimidine derivatives demonstrated that specific modifications led to enhanced anti-fibrotic activities when tested on HSC-T6 cells. This indicates that structural modifications can significantly impact biological efficacy .
Q & A
Q. What are the recommended synthetic strategies for preparing 3-(3-Aminopyridin-2-yl)-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging nucleophilic substitution and cyclization. A common approach includes:
Aminopyridine Functionalization: Introduce the 3-amino group to pyridine via nitration followed by reduction.
Oxazolidinone Ring Formation: React the functionalized pyridine with a trifluoromethyl ketone using a carbonyl diimidazole (CDI)-mediated cyclization under anhydrous conditions .
Methylation: Introduce the 4-methyl group via alkylation with methyl iodide in the presence of a base like NaH.
Key challenges include controlling regioselectivity during cyclization and avoiding side reactions from the trifluoromethyl group’s electron-withdrawing effects. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
X-ray Crystallography: Use SHELXL for refinement to resolve bond lengths and angles, particularly for the oxazolidinone ring and trifluoromethyl group .
NMR Spectroscopy: Analyze H and C NMR to confirm the presence of the aminopyridinyl moiety (δ 6.8–8.2 ppm for aromatic protons) and oxazolidinone carbonyl (δ 165–170 ppm). F NMR should show a singlet for the CF group (δ -60 to -65 ppm) .
High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer: Given the structural similarity to oxazolidinone antibiotics (e.g., linezolid), focus on:
Antibacterial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution per CLSI guidelines .
Enzyme Inhibition: Test inhibition of bacterial ribosome binding via fluorescence polarization assays with labeled RNA analogs.
Cytotoxicity: Screen against mammalian cell lines (e.g., HEK293) to assess selectivity. Use dose-response curves (0.1–100 µM) and calculate IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer: Systematic optimization involves:
Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for cyclization efficiency. DMF often enhances reaction rates due to its high dielectric constant .
Catalyst Selection: Evaluate Lewis acids (e.g., ZnCl) or organocatalysts (e.g., DBU) to stabilize intermediates.
Temperature Control: Use microwave-assisted synthesis at 80–100°C to reduce reaction time and side products.
In-line Analytics: Employ UPLC-MS/MS to monitor reaction progress in real-time and identify byproducts .
Q. How should discrepancies between spectroscopic and crystallographic data be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:
Dynamic NMR Studies: Variable-temperature NMR to detect conformational exchange in solution.
Computational Modeling: Compare DFT-optimized structures (B3LYP/6-31G*) with crystallographic data to identify steric or electronic distortions .
Multi-technique Validation: Cross-verify using IR (carbonyl stretch at ~1750 cm) and powder XRD to rule out polymorphic variations .
Q. What structure-activity relationship (SAR) strategies enhance its antibacterial efficacy?
Methodological Answer: Key SAR considerations for oxazolidinones:
Side-Chain Modifications: Introduce hydrophobic groups (e.g., fluorinated aryl rings) to improve membrane penetration. Anacetrapib derivatives show enhanced activity with biphenyl substitutions .
Stereochemistry Control: Optimize the C5 (R)-configuration to maximize ribosomal binding, as seen in tedizolid .
Metabolic Stability: Replace labile protons (e.g., N-methylation) to reduce oxidative metabolism. Use deuterium isotope effects to prolong half-life .
Resistance Mitigation: Co-crystallize with bacterial ribosomes (23S rRNA) to design analogs that bypass common mutations (e.g., G2576U) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
